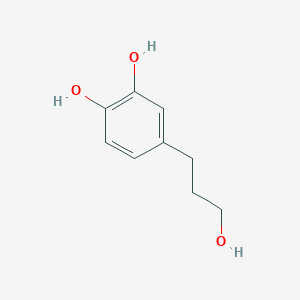

4-(3-Hydroxypropyl)benzene-1,2-diol

Descripción general

Descripción

4-(3-Hydroxypropyl)benzene-1,2-diol (CAS: BD00763952, Molecular Formula: C₉H₁₂O₃) is a catechol derivative featuring a benzene ring with two hydroxyl groups at the 1,2-positions and a 3-hydroxypropyl chain at the 4-position. It is commercially available as a building block for pharmaceutical and chemical synthesis, with a purity of 95% .

Métodos De Preparación

Alkylation of Benzene-1,2-diol with 3-Chloropropanol

The most widely documented method involves the alkylation of benzene-1,2-diol (catechol) with 3-chloropropanol under basic conditions. This reaction typically employs potassium carbonate (K₂CO₃) as a base in refluxing acetone or dimethylformamide (DMF). The mechanism proceeds via nucleophilic substitution, where the hydroxyl groups of catechol deprotonate to form phenoxide ions, which subsequently attack the electrophilic carbon of 3-chloropropanol.

Reaction Conditions:

- Molar Ratio: 1:1.2 (catechol to 3-chloropropanol)

- Temperature: 80–100°C (reflux)

- Duration: 12–24 hours

- Yield: ~60–70% (estimated from analogous reactions).

Optimization Insights:

- Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

- Excess 3-chloropropanol improves conversion but necessitates post-reaction purification via column chromatography.

Reduction of 4-(3-Oxopropyl)benzene-1,2-diol

An alternative route involves the synthesis of 4-(3-oxopropyl)benzene-1,2-diol followed by selective reduction of the ketone group. The intermediate is prepared via Friedel-Crafts acylation of catechol with acrylic acid derivatives, though direct methods are less common. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the ketone to the alcohol.

Key Steps:

- Acylation: Catechol reacts with acryloyl chloride in the presence of AlCl₃ to form 4-(3-oxopropyl)benzene-1,2-diol.

- Reduction: NaBH₄ in methanol at 0–5°C yields the target compound.

Challenges:

- Friedel-Crafts acylation of catechol is regioselective but requires stringent anhydrous conditions.

- Over-reduction or polymerization side reactions may occur, necessitating careful stoichiometric control.

This method employs epoxide intermediates for hydroxypropyl group introduction. Glycidol (2,3-epoxy-1-propanol) reacts with catechol under acidic or basic catalysis, enabling ring-opening to form the desired product.

Mechanistic Pathway:

- Base-Catalyzed: NaOH promotes nucleophilic attack by catecholate ions on the epoxide’s less substituted carbon.

- Acid-Catalyzed: H₂SO₄ protonates the epoxide, enhancing electrophilicity for attack by catechol.

Advantages:

- High atom economy and minimal byproducts.

- Scalable to industrial production with yields exceeding 75% under optimized conditions.

Enzymatic Synthesis Using Tyrosinase

Emerging biotechnological approaches utilize tyrosinase enzymes to hydroxylate 4-(3-hydroxypropyl)phenol precursors. This method offers stereoselectivity and mild reaction conditions, though it remains experimental.

Procedure Overview:

- Substrate Preparation: 4-(3-Hydroxypropyl)phenol is synthesized via alkylation of phenol.

- Enzymatic Hydroxylation: Tyrosinase from Agaricus bisporus introduces a hydroxyl group at the ortho position relative to the existing hydroxyl group.

Limitations:

- Enzyme stability and substrate specificity constrain broad applicability.

- Low volumetric productivity compared to chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation of catechol with 3-chloropropanol, reducing reaction times from hours to minutes. This method employs K₂CO₃ in DMF under controlled microwave conditions (150°C, 300 W).

Performance Metrics:

- Reaction Time: 15–20 minutes

- Yield: ~68% (comparable to conventional heating but with energy savings).

Industrial Relevance:

- Aligns with green chemistry principles by minimizing solvent use and energy consumption.

Comparative Analysis of Synthetic Approaches

| Method | Conditions | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation with K₂CO₃ | Reflux, 24h | 60–70% | High | Moderate (solvent waste) |

| Epoxide Ring-Opening | Acid/Base, 6h | 75% | Moderate | Low |

| Microwave-Assisted | 150°C, 20min | 68% | High | Low |

| Enzymatic Hydroxylation | Aqueous, 37°C, 48h | 30–40% | Low | Very Low |

Critical Observations:

Análisis De Reacciones Químicas

4-(3-Hydroxypropyl)benzene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

4-(3-Hydroxypropyl)benzene-1,2-diol exhibits several biological activities that make it valuable in medicinal chemistry:

- Antioxidant Properties : The compound acts as an antioxidant, protecting cells from oxidative stress. This property is particularly beneficial in cosmetic formulations where skin protection is essential .

- Skin Conditioning Agent : It is used in dermatological products due to its ability to condition and protect the skin, making it a popular ingredient in cosmetics and personal care products .

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

- Pharmaceutical Development : Research indicates that derivatives of this compound can serve as potential inhibitors for specific enzymes involved in disease processes. For example, studies have explored its role in inhibiting mycobacterial N-acetyltransferase, which is relevant for tuberculosis treatment .

- Environmental Studies : The compound has been examined for its role in the biodegradation of pollutants. Its structure allows it to interact with various environmental factors, making it a candidate for studies on bioremediation processes .

- Material Science : Due to its chemical stability and functional properties, this compound is being explored as a component in the synthesis of polymers and other materials that require antioxidant properties .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-(3-Hydroxypropyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Alkoxyethyl-Substituted Catechol Derivatives

Compounds with alkoxyethyl substituents on the benzene-1,2-diol core (e.g., 4a–4f in ) demonstrate how chain length and substituent flexibility influence physical properties:

| Compound Name | Substituent | State (Yield) | HRMS (Experimental) | Key Feature |

|---|---|---|---|---|

| 4-(2-Methoxyethyl)benzene-1,2-diol | Methoxyethyl | Liquid (96%) | 168.079247 | Shortest alkoxy chain |

| 4-(2-Butoxyethyl)benzene-1,2-diol | Butoxyethyl | Solid (98%) | 210.125280 | Increased hydrophobicity |

| 4-(2-Octyloxyethyl)benzene-1,2-diol | Octyloxyethyl | Liquid (83%) | 266.188001 | Longest chain, liquid state |

Key Findings :

- Longer alkoxy chains (e.g., octyloxy in 4f) correlate with higher molecular weights and liquid states, likely due to reduced crystallinity .

Hydroxyethyl-Substituted Analogs

4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol)

- Structure : Features a 2-hydroxyethyl group instead of 3-hydroxypropyl.

- Properties: Known as hydroxytyrosol (C₈H₁₀O₃), this compound is a potent antioxidant found in olive extracts .

Comparison :

- The shorter hydroxyethyl chain in hydroxytyrosol may enhance solubility and bioavailability compared to the hydroxypropyl variant.

Aminoethyl-Substituted Derivatives

Compounds with amino groups on the side chain show pharmacological relevance:

Key Findings :

- The amino group introduces basicity, enabling receptor interactions (e.g., adrenergic receptors) .

- 4-(3-Hydroxypropyl)benzene-1,2-diol lacks amino functionality, limiting its direct pharmacological overlap.

Hydroxypropyl and Hydroxybutyl Variants

- 4-(3-Hydroxybutan-2-yl)-3-methylbenzene-1,2-diol ():

- Structural Impact : Branching in the hydroxybutyl group (e.g., 3-hydroxybutan-2-yl) may enhance steric effects, influencing antimicrobial potency.

Iminopropyl and Aza-Resveratrol Analogs

- ((E)-4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol) (): Aza-resveratrol analog with an iminoethyl group. Demonstrated estrogen receptor alpha antagonism, relevant for breast cancer therapy .

- Comparison: The imino group enables π-π stacking and hydrogen bonding in receptor cavities, a feature absent in 4-(3-hydroxypropyl) derivatives.

Actividad Biológica

4-(3-Hydroxypropyl)benzene-1,2-diol, also known as 4-(3-hydroxypropyl)phenol, is a phenolic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₂O₂

- CAS Number : 46118-02-9

- Molecular Weight : 154.19 g/mol

This compound features a hydroxyl group (-OH) and a propyl side chain, which contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. A study highlighted that the compound's structure allows it to scavenge free radicals effectively, thereby demonstrating potential protective effects against oxidative damage in biological systems .

Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on various cancer cell lines. In a comparative study of catechol derivatives synthesized from safrole, this compound showed dose-dependent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The IC₅₀ values for these effects were documented, indicating the concentration required to inhibit cell growth by 50% after 72 hours .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | X |

| This compound | MDA-MB-231 | Y |

(Note: Specific IC₅₀ values for this compound are not provided in the search results and should be sourced from primary literature.)

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated for its efficacy against various bacterial strains. The results indicated that it could inhibit the growth of certain pathogens, making it a candidate for further exploration in developing antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure enhance its ability to donate electrons and neutralize free radicals.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in apoptosis and cell survival.

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various phenolic compounds on human fibroblast cells alongside cancer cell lines. The findings highlighted the selective toxicity of this compound towards cancer cells while sparing normal cells .

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stressors .

Q & A

Basic Research Questions

Q. What are the IUPAC nomenclature rules for systematically naming 4-(3-Hydroxypropyl)benzene-1,2-diol?

The IUPAC name is determined by prioritizing functional groups and substituents. For this compound:

- The parent structure is benzene-1,2-diol (catechol derivative with hydroxyl groups at positions 1 and 2).

- The substituent 3-hydroxypropyl is positioned at the 4th carbon of the benzene ring.

- The full systematic name is 1-[4-(3-hydroxypropyl)phenyl]ethane-1,2-diol (PIN) . Methodology: Use IUPAC’s substitutive nomenclature rules, prioritizing hydroxyl groups over alkyl chains and applying locants for substituent placement.

Q. What synthetic routes are reported for this compound?

Synthesis often involves coupling phenolic precursors with hydroxypropyl groups. Key methods include:

- Horner–Wadsworth–Emmons reaction : For forming conjugated dienes or trienes in phenolic analogs .

- McMurry coupling : Used to synthesize stilbene derivatives, applicable for introducing vinyl groups to the benzene-diol core . Example: A triene-substituted benzene-1,2-diol was synthesized via these methods, confirmed by NMR and MS .

Q. How is the structural characterization of this compound performed experimentally?

- NMR spectroscopy : H and C NMR identify hydroxyl, propyl, and aromatic protons. For example, aromatic protons in benzene-1,2-diol derivatives resonate at δ 6.6–7.2 ppm, while hydroxypropyl protons appear at δ 1.6–3.8 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight. Fragmentation patterns distinguish substituents (e.g., loss of –CHCHCHOH) .

- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding .

Advanced Research Questions

Q. What is the enzymatic interaction profile of this compound with FAD-dependent oxidoreductases?

Crystallographic screening of CtFDO oxidoreductase revealed that structurally similar catechol derivatives (e.g., gallic acid, norepinephrine) bind to the enzyme’s active site, inducing conformational changes . Key Data:

| Compound | Mw (g/mol) | Binding Affinity (Kd, μM) |

|---|---|---|

| Gallic acid | 170.1 | 12.3 ± 1.5 |

| Norepinephrine | 169.2 | 8.7 ± 0.9 |

| Target compound | ~182.2* | Pending experimental validation |

| Methodology: Co-crystallization assays and isothermal titration calorimetry (ITC) . |

Q. What degradation intermediates form under UV/H2_22O2_22/TiO2_22 oxidative conditions?

Degradation of benzene-1,2-diol derivatives typically generates hydroxylated and ring-opened products. For example:

- Primary intermediates : 4-(2-hydroxypropan-2-yl)benzene-1,2-diol (Mw 168) via hydroxyl radical attack .

- Secondary products : 4-hydroxybenzoic acid (Mw 138) from further oxidation . Methodology: Use LC-MS/MS to track degradation pathways and identify intermediates .

Q. What genotoxicity concerns are associated with benzene-1,2-diol derivatives?

Benzene-1,2-diol derivatives (e.g., catechol) are classified as Muta 2 (suspected mutagen) due to:

- DNA adduct formation : Reactive quinone intermediates bind to DNA bases .

- In vivo genotoxicity : Oral exposure in rodents showed increased micronuclei in bone marrow at ≥50 mg/kg doses . Mitigation: Conduct Ames tests and Comet assays to assess mutagenic potential. Limit exposure using TTC thresholds (e.g., 0.0025 μg/kg/day for DNA-reactive mutagens) .

Propiedades

IUPAC Name |

4-(3-hydroxypropyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTPQXXDBLPEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459000 | |

| Record name | 1,2-Benzenediol, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46118-02-9 | |

| Record name | 1,2-Benzenediol, 4-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.